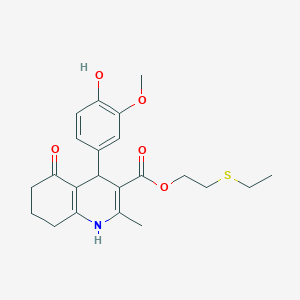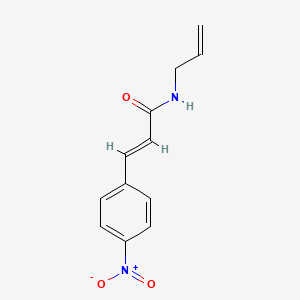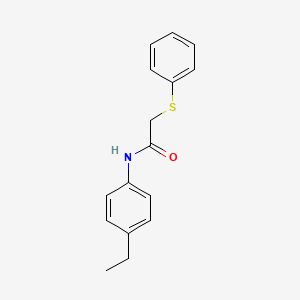![molecular formula C18H19N5O3 B5221258 3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5221258.png)
3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound that is quite intriguing due to its complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the nitration of a phenyl ring, followed by the formation of a pyrazole ring system The process often starts with the nitration of benzene derivatives to obtain the 3-nitrophenyl group This intermediate is then subjected to cyclization reactions to introduce the pyrazole ring
Industrial Production Methods
On an industrial scale, the production of such compounds requires stringent control over reaction conditions, including temperature, pressure, and the use of specific catalysts. The production process often involves large-scale nitration and cyclization reactions, followed by purification steps to achieve the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. For instance, the nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas. Similarly, the nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while hydrolysis of the nitrile group can produce carboxylic acids.
Applications De Recherche Scientifique
3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has significant applications in scientific research. In medicinal chemistry, it is studied for its potential as a pharmaceutical intermediate or active ingredient. In biology, it is used in studies involving enzyme inhibition and signal transduction pathways. Its unique structure makes it a valuable tool in the development of new drugs and therapeutic agents. In industry, it can be utilized in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways. The piperidinylcarbonyl group can interact with biological molecules, altering their function and leading to various biological effects. The nitrophenyl group can be involved in redox reactions, influencing the compound's overall activity and stability.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other pyrazole derivatives and nitrile-containing molecules, which may share some structural features but differ in their overall activity and applications.
3-(4-nitrophenyl)-1H-pyrazole
: Similar in structure but lacks the piperidinylcarbonyl group, resulting in different biological activities.
4-(1-piperidinylcarbonyl)-1H-pyrazole
: Contains the piperidinylcarbonyl group but lacks the nitrophenyl group, leading to varied applications in medicinal chemistry.
By understanding the unique aspects of this compound, researchers can further explore its potential and optimize its use in various fields.
Propriétés
IUPAC Name |
3-[3-(3-nitrophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c19-8-5-11-22-13-16(18(24)21-9-2-1-3-10-21)17(20-22)14-6-4-7-15(12-14)23(25)26/h4,6-7,12-13H,1-3,5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBCYAWZKNQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5221198.png)
![ethyl {5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5221205.png)

![(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5221224.png)
![2-[(2-anilinobenzoyl)amino]benzoic acid](/img/structure/B5221229.png)
![1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B5221230.png)
![5-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5221235.png)
![methyl 4-[(2,6-dimethyl-4-morpholinyl)methyl]benzoate](/img/structure/B5221243.png)
![3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B5221244.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B5221273.png)
![2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5221290.png)
